Z 335

Description

The compound corresponding to the InChIKey UEPBEZPJELQKJV-UHFFFAOYSA-M is identified as pestalafuranone F (compound 3), a secondary metabolite isolated from fungal sources . Its molecular formula was determined to be C₁₁H₁₄O₂ via high-resolution electron ionization mass spectrometry (HREIMS), with an observed [M]⁺ peak at m/z 178.0989 (calculated 178.0994) . Structurally, pestalafuranone F belongs to the furanone class, characterized by a bicyclic framework with a substituted methylene unit at position C-11. This distinguishes it from related analogs like pestalafuranones A and B, which contain an additional oxygen atom in their structures .

Key spectroscopic features include:

- ¹H-NMR: A high-field shift of H-11 (δH 2.28 ppm) compared to pestalafuranone B (δH 4.53 ppm), indicating alkylation of the oxymethine group to a methylene unit .

- ¹³C-NMR: A significant downfield shift for C-11 (δC 26.6 ppm in pestalafuranone F vs. 68.0 ppm in pestalafuranone B), confirming structural simplification .

Properties

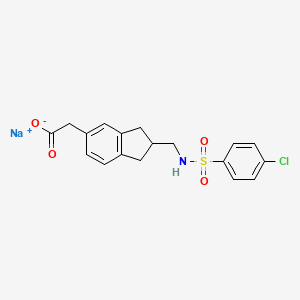

CAS No. |

146731-14-8 |

|---|---|

Molecular Formula |

C18H17ClNNaO4S |

Molecular Weight |

401.8 g/mol |

IUPAC Name |

sodium 2-[2-[[(4-chlorophenyl)sulfonylamino]methyl]-2,3-dihydro-1H-inden-5-yl]acetate |

InChI |

InChI=1S/C18H18ClNO4S.Na/c19-16-3-5-17(6-4-16)25(23,24)20-11-13-8-14-2-1-12(10-18(21)22)7-15(14)9-13;/h1-7,13,20H,8-11H2,(H,21,22);/q;+1/p-1 |

InChI Key |

UEPBEZPJELQKJV-UHFFFAOYSA-M |

Isomeric SMILES |

C1C(CC2=C1C=CC(=C2)CC(=O)[O-])CNS(=O)(=O)C3=CC=C(C=C3)Cl.[Na+] |

Canonical SMILES |

C1C(CC2=C1C=CC(=C2)CC(=O)[O-])CNS(=O)(=O)C3=CC=C(C=C3)Cl.[Na+] |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

(+-)sodium (2-(4-(chlorophenyl)sulfonylaminomethyl)indan-5-yl) acetate monohydrate Z 335 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Z-335 involves several key steps:

Curtius Rearrangement: Indanylacetic acid is treated with diphenylphosphoryl azide in the presence of benzyl alcohol to form benzyl carbamate.

Hydrogenolytic Deprotection: The benzyl carbamate is then deprotected using a palladium catalyst to yield an amine.

Condensation: The amine is condensed with 4-chlorobenzenesulfonyl chloride to form a sulfonamide.

Friedel-Crafts Reaction: The sulfonamide undergoes a Friedel-Crafts reaction with ethyl α-chloro-α-(methylsulfanyl)acetate and tin(IV) chloride to produce a sulfide.

Reductive Treatment: The methylthio group is removed by treatment with zinc dust in acetic acid.

Alkaline Hydrolysis: The final step involves the alkaline hydrolysis of the indanylacetic ester to yield the carboxylic acid, which is isolated as the sodium salt.

Industrial Production Methods

Industrial production methods for Z-335 would likely involve scaling up the laboratory synthesis process, ensuring that each step is optimized for yield and purity. This would include the use of large-scale reactors for the Curtius rearrangement, hydrogenolytic deprotection, and Friedel-Crafts reaction, as well as efficient purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Z-335 undergoes several types of chemical reactions, including:

Substitution Reactions: The synthesis involves nucleophilic substitution reactions, such as the condensation of the amine with 4-chlorobenzenesulfonyl chloride.

Reductive Reactions: The removal of the methylthio group using zinc dust in acetic acid is an example of a reductive reaction.

Hydrolysis: The final step of the synthesis involves alkaline hydrolysis to form the carboxylic acid.

Common Reagents and Conditions

Diphenylphosphoryl Azide: Used in the Curtius rearrangement.

Palladium Catalyst: Used for hydrogenolytic deprotection.

4-Chlorobenzenesulfonyl Chloride: Used in the condensation reaction.

Tin(IV) Chloride: Used in the Friedel-Crafts reaction.

Zinc Dust and Acetic Acid: Used for reductive treatment.

Alkaline Conditions: Used for hydrolysis.

Major Products

The major product of these reactions is the sodium salt of Z-335, which is the active form of the compound used in therapeutic applications.

Scientific Research Applications

Z-335 has a range of scientific research applications:

Chemistry: It is used as a tool compound in studies involving thromboxane A2 receptors.

Biology: It helps in understanding the role of thromboxane A2 in various biological processes.

Industry: The compound may have applications in the development of new pharmaceuticals targeting thromboxane A2 receptors.

Mechanism of Action

Z-335 exerts its effects by antagonizing thromboxane A2 receptors. Thromboxane A2 is a potent vasoconstrictor and promoter of platelet aggregation. By blocking these receptors, Z-335 inhibits platelet aggregation and vasoconstriction, which can be beneficial in treating conditions like arterial occlusive diseases . The molecular targets involved include the thromboxane A2 receptors on platelets and vascular smooth muscle cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pestalafuranone F is part of a broader family of furanone derivatives. Below is a detailed comparison with structurally related compounds, emphasizing molecular, spectroscopic, and functional differences.

Table 1: Structural and Spectroscopic Comparison of Pestalafuranones

Key Findings :

Structural Divergence: Pestalafuranone F lacks the hydroxyl group present in pestalafuranones A and B, resulting in a reduced oxygen count (C₁₁H₁₄O₂ vs. C₁₁H₁₄O₃) . This alkylation modifies solubility and bioavailability, as evidenced by its isolation as a pale yellow oil (vs. colorless powders for A and B) .

Spectroscopic Evidence: The ΔδH −2.25 ppm and ΔδC −41.4 ppm for H-11/C-11 in pestalafuranone F vs. B confirm the loss of electronegative oxygen . These shifts align with known alkylation effects in NMR, where deshielding decreases in the absence of electronegative substituents.

Functional Implications: While pestalafuranones A and B exhibit antimicrobial and cytotoxic properties, pestalafuranone F’s bioactivity remains uncharacterized. The reduced polarity of pestalafuranone F may enhance membrane permeability, a hypothesis supported by computational studies on similar furanones .

Methodological Considerations

- Analytical Challenges: Structural elucidation relied on NMR and HREIMS, as mass spectrometry alone cannot differentiate isomers (e.g., pestalafuranones A/B vs. F) without fragmentation data .

- Data Reproducibility : Cross-referencing with databases like PubChem and METLIN ensured accurate mass validation but highlighted risks of misidentification in isomer-rich compound classes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.